molecular formula C19H20ClNO4 B2531935 Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate CAS No. 865660-49-7

Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate

Cat. No.: B2531935
CAS No.: 865660-49-7
M. Wt: 361.82
InChI Key: RZYYWEWDCWHDNZ-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate is a useful research compound. Its molecular formula is C19H20ClNO4 and its molecular weight is 361.82. The purity is usually 95%.
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Scientific Research Applications

Aromaticity and Molecular Structure

Research has explored the aromaticity and molecular structure of derivatives related to Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate. For instance, studies on methyl furo[3,2-b]pyrrole-5-carboxylate derivatives have provided insights into the aromatic character of these systems, revealing that aromaticity does not significantly depend on the nature of the atom in a neighboring ring but is more influenced by the topological nature of the molecule. Such findings contribute to the understanding of molecular stability and reactivity, which are crucial for the development of new materials and drugs (Cyrański et al., 2001).

Synthesis and Anticancer Activity

The synthesis of new derivatives based on structure modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has been a focus of research due to their potential anticancer activities. These studies have led to the development of compounds with expected histone deacetylase inhibitor (HDACI) properties, offering a pathway for the creation of novel anticancer drugs. The design and synthesis process involves steps like saponification, hydrazinolysis, and reactions with amines and amino acid esters, highlighting the compound's flexibility in chemical modifications (Rayes et al., 2019).

Antimicrobial Applications

The antimicrobial properties of N-substituted-β-amino acid derivatives containing various moieties, including the chlorophenoxy group, have been investigated. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Such research is essential in the ongoing search for new antibiotics to combat resistant microbial strains (Mickevičienė et al., 2015).

Hemoglobin Oxygen Affinity Modulation

The compound and its derivatives have been studied for their effects on modulating hemoglobin oxygen affinity. This research is foundational in exploring therapeutic avenues for conditions that benefit from altered oxygen delivery, such as ischemia and stroke. The findings contribute to the broader understanding of allosteric modulation of hemoglobin, a critical aspect in developing blood substitutes and treatments for blood-related disorders (Randad et al., 1991).

Properties

IUPAC Name

methyl 2-[4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,12-20)18(23)21-13-8-10-14(11-9-13)25-16-7-5-4-6-15(16)17(22)24-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYYWEWDCWHDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.